![molecular formula C28H26N2O4 B6575926 4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone CAS No. 296261-81-9](/img/structure/B6575926.png)
4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the ring structures, the introduction of the nitrogen atoms, and the attachment of the dimethylphenyl groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be characterized by multiple ring structures, some of which contain nitrogen atoms, and several dimethylphenyl groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. The presence of nitrogen could make it a potential participant in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of its functional groups, and the presence of any charges or polar regions .Scientific Research Applications
Pharmacological Applications
This compound, being a diazine derivative, could potentially have a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Material for Generating Second-Order Non-Linear Optical Phenomena
The compound’s non-centrosymmetric structures and electron transfer between the α-carbonyl groups and aromatic nuclei make it a potential material for generating second-order non-linear optical phenomena .
Synthesis of Highly Soluble Polyamides
The compound could be used in the synthesis of new highly soluble polyamides . These polyamides have excellent solubility in a variety of solvents such as N-methyl-2-pyrrolidinone, N N-dimethylacetamide, N N-, , dimethylformade, dimethyl sulfoxide, pyridine, cyclohexanone, and tetrahydrofuran .
Improving Solubility of Polyamides
The compound could be used to improve the solubility of polyamides. Approaches investigated in attempting to improve the solubility of polyamides include the addition of pendent groups to the polymeric backbone and the incorporation of bulky substituents or flexible units within the parent chain .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-13-5-7-17(11-15(13)3)29-25(31)21-19-9-10-20(22(21)26(29)32)24-23(19)27(33)30(28(24)34)18-8-6-14(2)16(4)12-18/h5-12,19-24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPRHHKWUGQZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone |
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